1-(2,4-Dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also referred to as RC1 within the context of the provided research [], is a small-molecule compound primarily investigated for its ability to inhibit the cellular entry and consequently, the toxicity of bacterial toxins and certain viruses []. This activity stems from its interference with the host cell's endocytic trafficking pathway, which is commonly exploited by bacterial toxins to enter and inflict damage upon host cells [].
1-(2,4-Dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride (RC1) functions by disrupting the intracellular trafficking of bacterial toxins rather than directly inhibiting the toxins themselves []. While toxins can still bind to cell surfaces and even form pores within endosomes in the presence of RC1, its presence prevents the translocation of the toxin from the endosome into the cytosol [].
The compound achieves this by reducing the enzymatic activity of host cell cathepsin B []. Cathepsin B, a protease found in late endosomes, plays a crucial role in the escape of certain bacterial toxins from these endosomes into the cytoplasm, where they exert their toxic effects []. By inhibiting cathepsin B, RC1 effectively traps the toxins within the endosomes, preventing them from reaching their cytoplasmic targets [].
Inhibition of Anthrax Lethal Toxin (LT): RC1 has demonstrated significant efficacy in blocking the cytotoxic effects of anthrax LT []. It achieves this by preventing the translocation of the toxin from endosomes into the cytoplasm, effectively neutralizing its ability to disrupt cellular functions [].
Broad-Spectrum Inhibition of Bacterial Toxins: The inhibitory effect of RC1 extends beyond anthrax LT; it has also shown promise in blocking the intoxication process of other bacterial exotoxins []. This broad-spectrum activity suggests that RC1 targets a common host factor exploited by these toxins, making it a potential candidate for developing therapies against a range of bacterial infections [].
Antiviral Activity: RC1 has demonstrated the ability to reduce the pathogenicity of Human cytomegalovirus and Herpes simplex virus 1 []. Similar to its mechanism against bacterial toxins, RC1 inhibits the activity of cathepsin B, which is also exploited by these viruses during their replication cycle [].
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: